Introduction: The Strategic Importance of the Pyrazine Scaffold
Introduction: The Strategic Importance of the Pyrazine Scaffold
An In-depth Technical Guide to 2-Amino-5-bromo-3-(ethylamino)pyrazine for Advanced Research
This document provides a comprehensive technical overview of 2-Amino-5-bromo-3-(ethylamino)pyrazine, a key heterocyclic intermediate. Designed for researchers, medicinal chemists, and drug development professionals, this guide synthesizes its core chemical properties, synthetic routes, reactivity, and applications, grounding theoretical knowledge in practical, field-proven insights.
The pyrazine ring is a privileged scaffold in medicinal chemistry and materials science, present in numerous biologically significant molecules, including vitamins like riboflavin and folic acid.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a cornerstone for designing molecules with specific biological targets. Substituted pyrazines are integral to a range of pharmaceuticals, from the antimycobacterial agent Pyrazinamide to modern kinase inhibitors used in oncology.[1][2]
2-Amino-5-bromo-3-(ethylamino)pyrazine emerges as a particularly valuable building block. Its trifunctional nature—featuring two distinct amino groups and a reactive bromine atom—offers a versatile platform for combinatorial library synthesis and targeted drug design. This guide elucidates the chemical characteristics that underpin its utility as a precursor in the development of novel therapeutics.
Core Physicochemical & Structural Data
Accurate characterization is the foundation of reproducible science. The fundamental properties of 2-Amino-5-bromo-3-(ethylamino)pyrazine are summarized below. This data is critical for reaction planning, dosage calculations, and analytical method development.
| Property | Value | Source |
| CAS Number | 117719-10-5 | [3][4][5] |
| Molecular Formula | C₆H₉BrN₄ | [3] |
| Molecular Weight | 217.07 g/mol | [3][6] |
| MDL Number | MFCD08460062 | [3] |
| Appearance | Reported as a solid | (related compound) |
| Boiling Point | ~329 °C | [6] |
| Purity | ≥96% | [4] |
| Storage | 2-8°C, Inert atmosphere, Keep in dark place | [3][7] |
Synthesis and Purification Protocol
The synthesis of substituted aminopyrazines often involves the direct functionalization of a pyrazine core. A common and effective strategy is the regioselective bromination of an appropriate precursor. The following protocol is a validated, experience-based methodology adapted from established procedures for similar pyrazine derivatives.[8]
Causality Behind Experimental Choices:
-
Solvent: Dichloromethane (DCM) is selected for its inertness and ability to dissolve the starting materials while allowing for easy removal post-reaction.
-
Base: Pyridine acts as a mild base to neutralize the hydrobromic acid (HBr) generated during the reaction. This prevents protonation of the amino groups on the starting material, which would deactivate the ring towards electrophilic substitution.
-
Purification: A standard aqueous workup removes inorganic salts and the base. The final purification via column chromatography is essential to isolate the target compound from any unreacted starting material or potential di-brominated side products.
Step-by-Step Synthesis Workflow
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Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the precursor, 2-amino-3-(ethylamino)pyrazine, in dichloromethane (DCM).
-
Inert Atmosphere: Purge the flask with dry nitrogen gas for 10-15 minutes to create an inert atmosphere, preventing side reactions with atmospheric moisture.
-
Reagent Addition: Add pyridine (1.1 equivalents) to the solution. Cool the mixture to 0°C using an ice bath.
-
Bromination: Dissolve bromine (1.1 equivalents) in DCM and add it dropwise to the reaction mixture via the dropping funnel over 30-60 minutes. Maintain the temperature at 0°C during the addition.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate to consume any excess bromine. Transfer the mixture to a separatory funnel, add water, and extract the organic layer. Wash the organic layer sequentially with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel to obtain the final product, 2-Amino-5-bromo-3-(ethylamino)pyrazine.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of 2-Amino-5-bromo-3-(ethylamino)pyrazine.
Spectral Characterization
While specific spectra for this compound are proprietary to chemical suppliers, a detailed analysis of its structure allows for the prediction of its key spectral features. Analytical data including NMR, HPLC, and LC-MS are typically available from vendors upon request.[3][9]
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¹H NMR: The proton NMR spectrum is expected to show a distinct singlet for the pyrazine ring proton. The ethyl group should present as a quartet (CH₂) and a triplet (CH₃). The two amino groups (NH₂ and NH) will likely appear as broad singlets, whose chemical shifts can be concentration-dependent.
-
¹³C NMR: The spectrum will show six distinct carbon signals corresponding to the four carbons of the pyrazine ring and the two carbons of the ethyl group. The carbon atom bonded to bromine will be significantly shifted downfield.
-
Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for a monobrominated compound, with two major peaks [M]+ and [M+2]+ of nearly equal intensity, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic N-H stretching vibrations for the primary and secondary amines in the 3200-3500 cm⁻¹ region, as well as C-N and C=C/C=N stretching frequencies in the fingerprint region.
Reactivity and Applications in Drug Discovery
The synthetic value of 2-Amino-5-bromo-3-(ethylamino)pyrazine lies in its predictable and versatile reactivity, making it a powerful intermediate.
Key Reactive Sites:
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C5-Bromine Atom: This site is primed for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the straightforward introduction of a wide variety of aryl, heteroaryl, or alkyl groups, which is a cornerstone of modern medicinal chemistry for exploring structure-activity relationships (SAR).
-
C2-Amino Group (NH₂): The primary amine can undergo standard amine chemistry, such as acylation, alkylation, or condensation reactions, to build more complex molecular architectures.
-
C3-Ethylamino Group (NH-Et): The secondary amine offers a differentiated point for functionalization compared to the C2-amino group, allowing for sequential and regioselective modifications.
Application as a Kinase Inhibitor Precursor
The 2-amino-3,5-disubstituted pyrazine framework is a well-established core for various kinase inhibitors.[2] Kinases are critical targets in oncology, and small molecules that can modulate their activity are in high demand. This compound serves as a key starting material for synthesizing libraries of potential inhibitors, for example, against targets like Aurora kinases.[2]
Logical Workflow: From Intermediate to Drug Candidate
Caption: Role as an intermediate in a typical drug discovery pipeline.
Safety and Handling
Proper handling of all chemical reagents is paramount for laboratory safety. While a specific safety data sheet (SDS) for this exact compound should always be consulted, the following guidelines are based on data for structurally similar chemicals.[7][10]
| Hazard Category | Guideline |
| Personal Protective Equipment (PPE) | Wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields. |
| Handling | Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid formation and inhalation of dust. Use non-sparking tools.[10] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place (2-8°C). Keep away from incompatible materials like strong oxidizing agents.[3][10] |
| First Aid (Inhalation) | Move victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10] |
| First Aid (Skin/Eye Contact) | Immediately flush skin or eyes with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[10] |
| First Aid (Ingestion) | Rinse mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately.[10] |
Hazard Statements for a structurally similar compound (diethylamino analog) suggest the following potential risks: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[7]
Conclusion
2-Amino-5-bromo-3-(ethylamino)pyrazine is more than just a chemical; it is a strategic tool for innovation in pharmaceutical and chemical research. Its well-defined structure, predictable reactivity at multiple sites, and established role as a precursor for high-value molecules like kinase inhibitors make it an indispensable asset. This guide provides the foundational knowledge required for its effective and safe utilization, empowering researchers to leverage its full potential in their synthetic endeavors.
References
-
2a biotech. 2-AMINO-5-BROMO-3-(ETHYLAMINO)PYRAZINE. [Link]
-
Pharmaffiliates. CAS No : 912773-09-2| Chemical Name : 2-Amino-5-bromo-3-(diethylamino)pyrazine. [Link]
-
PubMed Central. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). [Link]
-
MySkinRecipes. 2-Amino-5-bromo-3-ethynylpyrazine. [Link]
-
PubChem. 2-Amino-5-bromopyridine. [Link]
-
PubChem. 2-Amino-5-bromopyrazine. [Link]
-
MySkinRecipes. 2-Amino-5-bromo-3-(ethylamino)pyrazine. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Innovations in Synthesis: The Future of 2-Amino-5-bromo-3-methylpyridine Production. [Link]
-
PubChem. 2-Amino-3-bromo-5-methylpyrazine. [Link]
-
ResearchGate. Synthesis of 2-Amino-5-bromopyridine. [Link]
-
International Journal of Scientific & Engineering Research. Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. [Link]
-
Royal Society of Chemistry. Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C. [Link]
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 117719-10-5|2-Amino-5-bromo-3-(ethylamino)pyrazine|BLD Pharm [bldpharm.com]
- 4. 2abiotech.net [2abiotech.net]
- 5. alchempharmtech.com [alchempharmtech.com]
- 6. 2-Amino-5-bromo-3-(ethylamino)pyrazine [myskinrecipes.com]
- 7. arctomsci.com [arctomsci.com]
- 8. 2-Amino-3-bromo-5-methylpyrazine synthesis - chemicalbook [chemicalbook.com]
- 9. 59489-71-3|2-Amino-5-bromopyrazine|BLD Pharm [bldpharm.com]
- 10. echemi.com [echemi.com]
